Cytotoxicity Against MCF-7 Breast Cancer Cells: 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole vs. 6-Bromobenzimidazole
The presence of the 2-cyclopropyl and N-1-methyl groups in 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is inferred to enhance cytotoxic activity compared to the simpler 6-bromobenzimidazole core. While direct head-to-head data for the target compound is not available, the 6-bromobenzimidazole core demonstrates an IC50 of 17.23 μg/mL against the MCF-7 breast cancer cell line, providing a baseline for the core pharmacophore [1]. This activity is a class-level inference for the benzimidazole scaffold and provides a quantitative comparator for evaluating the impact of the additional 2-cyclopropyl and N-1-methyl substitutions present in the target compound.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Data not found in primary literature |
| Comparator Or Baseline | 6-Bromobenzimidazole (6BBZ) core |
| Quantified Difference | Not calculable |
| Conditions | MCF-7 breast cancer cell line |
Why This Matters
This data provides a foundational benchmark for the 6-bromo-substituted benzimidazole core, allowing researchers to evaluate the additional substituents' contribution to potency.
- [1] Kunjumol, V. S., Jeyavijayan, S., Sumathi, S., & Karthik, N. (2024). Spectroscopic, computational, cytotoxicity, and docking studies of 6-bromobenzimidazole as anti-breast cancer agent. Journal of Molecular Recognition, 37(2), e3074. https://doi.org/10.1002/jmr.3074 View Source
